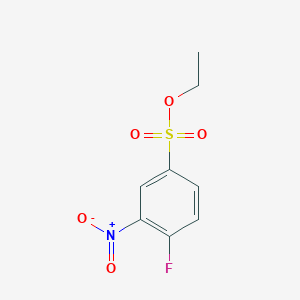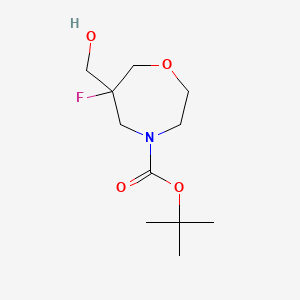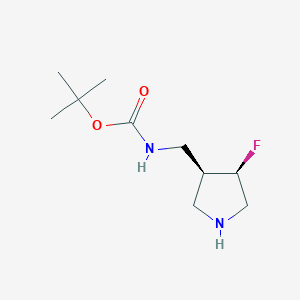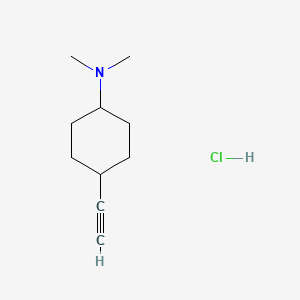
Ethyl 4-fluoro-3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-fluoro-3-nitrobenzenesulfonate is an organic compound with the molecular formula C8H8FNO5S It is a derivative of benzenesulfonate, featuring a fluorine atom at the 4-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-nitrobenzenesulfonate typically involves the sulfonation of ethyl 4-fluoro-3-nitrobenzene. The process begins with the nitration of ethyl 4-fluorobenzene to introduce the nitro group. This is followed by sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-fluoro-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as ethyl 4-methoxy-3-nitrobenzenesulfonate when using sodium methoxide.
Reduction: Ethyl 4-fluoro-3-aminobenzenesulfonate is formed upon reduction of the nitro group.
Aplicaciones Científicas De Investigación
Ethyl 4-fluoro-3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-fluoro-3-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The electron-withdrawing nitro group and the sulfonate ester make the compound highly reactive in nucleophilic aromatic substitution reactions. The fluorine atom can be displaced by nucleophiles, while the nitro group can be reduced to an amino group, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the sulfonate ester group.
Ethyl 4-nitrobenzenesulfonate: Lacks the fluorine atom, affecting its reactivity and applications.
Ethyl 3-nitrobenzenesulfonate: The nitro group is positioned differently, influencing its chemical behavior.
Uniqueness
Ethyl 4-fluoro-3-nitrobenzenesulfonate is unique due to the combination of the fluorine atom, nitro group, and sulfonate ester
Propiedades
Número CAS |
3914-11-2 |
|---|---|
Fórmula molecular |
C8H8FNO5S |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
ethyl 4-fluoro-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H8FNO5S/c1-2-15-16(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |
Clave InChI |
HWRUIKOUKIKIFH-UHFFFAOYSA-N |
SMILES canónico |
CCOS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)






![2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13908986.png)
